molecular formula C10H14O B1668589 Carvacrol CAS No. 499-75-2

Carvacrol

Cat. No.: B1668589
CAS No.: 499-75-2
M. Wt: 150.22 g/mol
InChI Key: RECUKUPTGUEGMW-UHFFFAOYSA-N
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Description

C₁₀H₁₄O . It is a major component of the essential oils of oregano (Origanum vulgare) and thyme (Thymus vulgaris), and is responsible for their characteristic pungent aroma. Carvacrol is known for its diverse pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities .

Mechanism of Action

Target of Action

Carvacrol, a phenolic compound found in the essential oils of plants, has been identified to target a variety of cells and molecules. It has been shown to have significant effects on cancer cells , bacterial cells , and fungal pathogens . The outer envelope and the inner cytoplasmic membrane of bacteria are considered as the major sites of action of this compound .

Mode of Action

This compound interacts with its targets in several ways. It disrupts the endoplasmic reticulum, leading to the disruption of components of cell membrane constituents, with cell membrane permeability, membrane lipids like ergosterol, Ca2+ efflux, and reactive oxygen species (ROS) production . It also has the ability to bind with guanine present in DNA due to its hydrophobic nature .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to induce apoptosis through the influence of numerous proteins associated with the apoptotic pathway, MAPK pathway, and PI3K/Akt pathway . It also promotes a decrease in Bcl-2, metalloproteinase-2 and -9 (MMP-2 and MMP-9), p-ERK, p-Akt, cyclin B1 levels and an increase in p-JNK, Bax levels, resulting in cell cycle arrest at the G2/M phase .

Pharmacokinetics

This compound possesses favorable pharmacokinetic and physicochemical properties to be developed as a drug . Studies on rabbits show that orally administered this compound is slowly absorbed in the gut, with more than 30% staying in the gastrointestinal (GI) tract and around 25% of the total dose being eliminated in urine after 22 hours . Due to its low molecular weight and its lipophilic profile, this compound is believed to easily and quickly cross the blood–brain barrier .

Result of Action

The action of this compound results in a variety of molecular and cellular effects. It has been shown to have anticancer properties, inhibiting the growth of cancer cells . It also has antimicrobial properties, effectively controlling infection by various Candida species and other fungal pathogens . In bacteria, this compound’s action disrupts cell membranes leading to cell lysis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the antibacterial and anti-biofilm properties of this compound have been shown to be enhanced when used in combination with certain antibiotics . .

Biochemical Analysis

Biochemical Properties

Carvacrol interacts with various enzymes, proteins, and other biomolecules. Its hydrophobic nature, owing to the existence of a benzene ring and methyl and isopropyl substituents, helps it bind with guanine present in DNA .

Cellular Effects

This compound influences cell function significantly. It has been found to restore learning and memory impairment induced by lead acetate . It also has potential anticancer properties, as revealed by recent studies using in vitro and in vivo models .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to have a good antimicrobial and anti-oxidative function due to its phenolic group . It also has the potential to treat cancer by suppressing the activity of tumor necrosis factor .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to treat cancer in a dose-dependent manner . More detailed studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.

Preparation Methods

Synthetic Routes and Reaction Conditions: Carvacrol can be synthesized through various methods. One common synthetic route involves the isomerization of carvone in the presence of a catalyst such as montmorillonite. The reaction is typically carried out at temperatures between 130-160°C . Another method involves the hydration isomerization of 2,3-epoxy pinane , followed by oxidation and acidification .

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources such as oregano and thyme. The essential oils are typically obtained through steam distillation, followed by purification processes to isolate this compound .

Chemical Reactions Analysis

Carvacrol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroquinone and quinone derivatives.

    Reduction: Reduction of this compound can lead to the formation of dihydrothis compound.

    Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, to form nitrothis compound and halothis compound, respectively.

Common Reagents and Conditions:

    Oxidation: Iron catalysts, oxygen.

    Reduction: Hydrogen gas, metal catalysts.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

    Oxidation: Hydroquinone, quinone derivatives.

    Reduction: Dihydrothis compound.

    Substitution: Nitrothis compound, halothis compound.

Comparison with Similar Compounds

Carvacrol is often compared with other phenolic compounds such as thymol, eugenol, and menthol:

    Thymol: Similar to this compound in structure and found in thyme oil.

    Eugenol: Found in clove oil, eugenol has strong analgesic and antiseptic properties.

    Menthol: Found in peppermint oil, menthol is known for its cooling sensation and analgesic properties.

This compound’s unique combination of antimicrobial, antioxidant, and anticancer properties makes it a versatile compound with significant potential in various fields of research and industry.

Properties

IUPAC Name

2-methyl-5-propan-2-ylphenol
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InChI

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7,11H,1-3H3
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InChI Key

RECUKUPTGUEGMW-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)O
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Molecular Formula

C10H14O
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DSSTOX Substance ID

DTXSID6042074
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Molecular Weight

150.22 g/mol
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Physical Description

Thick colorless liquid; [Hawley] Clear, deep yellow liquid; [MSDSonline], Liquid, Colourless to pale yellow liquid, pungent, spicy odour
Record name Carvacrol
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Boiling Point

237-238 °C @ 760 MM HG, 237.70 °C. @ 760.00 mm Hg
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Flash Point

100 °C
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Solubility

SLIGHTLY SOL IN WATER; SOL IN ETHANOL, ETHER, ALKALIS; VERY SOLUBLE IN ACETONE, 1.25 mg/mL at 25 °C, insoluble in water; miscible in oils, miscible (in ethanol)
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Density

0.976 @ 20 °C/4 °C, 0.974-0.979
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Color/Form

NEEDLES, COLORLESS OR YELLOWISH, THICK LIQUID

CAS No.

499-75-2
Record name Carvacrol
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Melting Point

1 °C, 3.5 °C
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Synthesis routes and methods I

Procedure details

Aqueous 0.5M sulphuric acid (25 ml), Teric N100 emulsifying agent (a product of ICI; 2.5 g) and carvone (50 g) were stirred and the emulsion passed through the CMR four times (15.5 ml/min, 165°-75° C., 690-760 kPa). Analysis was again by GC after each pass. After four passes a conversion of 50% was obtained. This experiment was then repeated using 1M sulphuric acid, and was directly comparable with experiment (a) above, the variation being the addition of the emulsifying agent. After four successive passes, the percentage of carvacrol obtained was 32%, 63%, 73% and 83%, with negligible by-product formation.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
50 g
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of p-toluenesulfonic acid (1.4 g) and carvone (11.3 g) in chlorobenzene/1,4-dioxane (4:1 by volume; 75 mL) was heated at 180° C. for 35 min, then rapidly cooled using the cold-finger, and extracted with 10% NaOH solution (3×100 mL). The combined aqueous extract was washed with CH2Cl2 (2×100 mL), neutralized by dropwise addition of conc H2SO4, and extracted with CH2Cl2 (3×100 mL). The organic extract was washed with sat NaHCO3 (100 mL), dried with MgSO4, and concentrated in vacuo to give carvacrol (9.6 g; 85%).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
chlorobenzene 1,4-dioxane
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
85%

Synthesis routes and methods III

Procedure details

To a suspension of 2-chloro-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (4.03 g, 18.39 mmol) in DCM (100 mL), 2 M aq Na2CO3 (100 mL) was added. After stirring for 30 min, the mixture was diluted with brine (200 mL). The products were extracted twice with DCM. The combined organic layer was washed with brine, dried over Na2SO4, filtered, and concentrated. A suspension of the residue (3.25 g), 5-isopropyl-2-methylphenyl trifluoromethanesulfonate (11.42 g, 40.5 mmol), Pd2(dba)3.CHCl3 adduct (0.762 g, 0.736 mmol), rac-BINAP (0.945 g, 1.471 mmol) and Cs2CO3 (17.98 g, 55.2 mmol) in toluene (17 mL) and t-butanol (3 mL) was allowed to stir at 90° C. for 23 h under argon. The reaction was cooled to rt, and diluted with EtOAc and brine. The products were extracted three times with EtOAc. The combined organic layer was dried over Na2SO4, and filtered. The filtrate was added to 60 g of silica gel and then concentrated. The residue was washed with EtOAc on a funnel, and then the filtrate was concentrated. The residue was purified by flash column chromatography on 330 g of silica gel (with 25 g pre-column; eluent: heptane/EtOAc=100:0 to 80:20) to give the desired product along with 18 mol % of Carvacrol (2.97 g). The mixture was purified by flash column chromatography on 55 g of NH-modified silica gel (with 20 g of aminopropyl-modified silca gel as pre-column; eluent: heptane/EtOAc=100:0 to 90:10) to give 2-chloro-6-(5-isopropyl-2-methylphenyl)-4-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (2.50 g) as a yellow oil: 1H NMR (400 MHz, CDCl3) δ ppm 7.16 (d, J=7.83 Hz, 1 H), 6.99-7.00 (m, 2 H), 6.92-6.95 (m, 1 H), 3.98 (s, 2 H), 3.28 (t, J=5.81 Hz, 2 H), 3.12 (br t, J=5.68 Hz, 2 H), 2.84-2.94 (m, 1 H), 2.29 (s, 3 H), 2.20 (s, 3 H), 1.26 (d, J=6.82 Hz, 6 H); MS (ESI+) m/z 315.34 (M+H)+.
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
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Reaction Step Three
Quantity
0.945 g
Type
catalyst
Reaction Step Four
Quantity
4.03 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
[Compound]
Name
residue
Quantity
3.25 g
Type
reactant
Reaction Step Six
Quantity
11.42 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
0.762 g
Type
reactant
Reaction Step Seven
Name
Cs2CO3
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17.98 g
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reactant
Reaction Step Eight
Name
brine
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200 mL
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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